Comprehensive Technical Guide: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid (CAS: 2731009-75-7)
Comprehensive Technical Guide: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid (CAS: 2731009-75-7)
Executive Summary
In modern medicinal chemistry and advanced materials science, the strategic design of highly functionalized heterocyclic building blocks is paramount. 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7), also known as 5-bromo-6-chloro-4-methylpicolinic acid, represents a premium bifunctional scaffold[1]. This whitepaper provides an in-depth technical analysis of its structural properties, principles of orthogonal reactivity, and standardized experimental protocols for its integration into targeted drug discovery pipelines.
Structural and Physicochemical Profiling
The architectural brilliance of this specific pyridine derivative lies in its dense, asymmetric functionalization. Each substituent on the pyridine ring serves a distinct mechanistic or steric purpose during late-stage functionalization and target binding.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid |
| Common Synonym | 5-Bromo-6-chloro-4-methylpicolinic acid |
| CAS Registry Number | 2731009-75-7 |
| Molecular Formula | C7H5BrClNO2 |
| Molecular Weight | 250.48 g/mol |
| Structural Class | Halogenated Pyridine / Picolinic Acid Derivative |
| Purity Standard (Commercial) | ≥ 95% (HPLC) |
Substituent Rationale
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C2-Carboxylic Acid: Serves as a primary vector for amide coupling, bioisosteric replacement, or bidentate metal chelation within metalloenzyme active sites[2].
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C4-Methyl Group: Provides a localized steric bulk (hydrophobic shield) that can lock the conformation of adjacent substituents or fill small hydrophobic pockets in target proteins.
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C5-Bromo & C6-Chloro: The presence of two different halogens establishes a system of orthogonal reactivity , allowing for sequential, site-selective cross-coupling without the need for intermediate protection/deprotection steps[3].
Principles of Orthogonal Reactivity
As a Senior Application Scientist, it is critical to understand the causality behind experimental choices rather than merely following a recipe. The differential reactivity of the C5-Br and C6-Cl bonds dictates the synthetic workflow.
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Thermodynamic vs. Kinetic Control in Cross-Coupling: The carbon-bromine (C-Br) bond at the C5 position has a lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol). Consequently, Palladium(0) complexes undergo oxidative addition at the C5-Br bond at a significantly faster rate, allowing for chemoselective Suzuki-Miyaura or Sonogashira couplings at C5 while leaving the C6-Cl intact[3].
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Electronic Activation for SNAr: The C6-chloro group is positioned ortho to the highly electronegative pyridine nitrogen. The nitrogen withdraws electron density via induction and resonance, severely depleting the electron density at C6. This makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides. The C5 position, being meta to the nitrogen, lacks this direct electronic activation.
Caption: Divergent synthesis workflow demonstrating the orthogonal reactivity of CAS 2731009-75-7.
Experimental Protocols: Site-Selective Functionalization
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure scientific integrity and reproducibility.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5 Functionalization)
Objective: Selectively couple an aryl boronic acid at the C5 position.
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Preparation: In a flame-dried Schlenk flask under argon, charge 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K₂CO₃ (3.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). The bulky dppf ligand promotes rapid reductive elimination, minimizing off-target reactions.
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Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
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Reaction: Heat the mixture to 80°C.
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Self-Validation (IPC): Monitor via UPLC-MS every 2 hours. The reaction is complete when the starting material peak (m/z ~250/252) is <1% relative to the product peak. The strict 1.05 equiv of boronic acid prevents over-coupling at the C6 position.
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Workup: Acidify to pH 3 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase chromatography.
Protocol B: SNAr Amination (C6 Functionalization)
Objective: Displace the C6-chloro group with a primary or secondary amine.
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Preparation: Dissolve the C5-functionalized intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).
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Reagents: Add the desired amine (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
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Reaction: Heat to 120°C in a sealed microwave vial for 1-3 hours. The high temperature is required to overcome the steric hindrance imparted by the adjacent C5-aryl and C4-methyl groups.
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Self-Validation (IPC): Monitor via LC-MS. Look for the complete disappearance of the chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, confirming successful displacement.
Applications in Targeted Drug Design
Pyridine-2-carboxylic acid derivatives are highly privileged structures in drug discovery. They are frequently utilized as core scaffolds in the development of potent enzyme inhibitors, particularly against kinases such as Casein Kinase I[4] and DNA-dependent protein kinase (DNA-PK)[5].
Pharmacophore Mapping
When CAS 2731009-75-7 is utilized as a kinase inhibitor core, its substituents map precisely to critical regions of the ATP-binding pocket:
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Hinge Region Binding: The pyridine nitrogen and the C6-substituent (post-amination) often form critical bidentate hydrogen bonds with the kinase hinge region backbone (e.g., interacting with the NH and C=O of hinge residues)[2].
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DFG-Out Pocket Access: The C5 position acts as an ideal vector to extend functional groups deep into the DFG-out pocket, achieving Type II kinase inhibition.
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Solvent Exposure: The C2-carboxylic acid (usually converted to an amide) is directed toward the solvent-exposed front, improving the molecule's overall pharmacokinetic profile (solubility) or acting as a chelator for structural water molecules[2].
Caption: Pharmacophore mapping of the pyridine scaffold within a generic kinase ATP-binding site.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized building block before downstream application, rigorous quality control must be established:
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High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a gradient of 0.1% TFA in Water/Acetonitrile. The compound should exhibit a single sharp peak with a purity of ≥95%[1].
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Mass Spectrometry (ESI-MS): In negative ion mode [M-H]⁻, the spectrum must display a distinct isotope pattern characteristic of one bromine and one chlorine atom (m/z ~248, 250, 252 with an approximate intensity ratio of 3:4:1).
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Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, expect a singlet for the C3-proton in the aromatic region, a singlet for the C4-methyl group (~2.3-2.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
References
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide Source: ACS Publications (Organic Process Research & Development) URL:[Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: ResearchGate (Tetrahedron Letters) URL:[Link]
